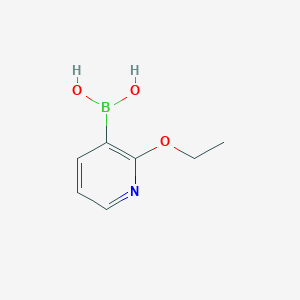

2-Ethoxypyridine-3-boronic acid

Beschreibung

Historical Evolution of Pyridinylboronic Acids in Organic Synthesis

The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of a boronic acid. wikipedia.org However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 20th century that truly propelled boronic acids, including pyridinylboronic acids, to the forefront of organic synthesis. nih.govsigmaaldrich.com This powerful reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide, using a palladium catalyst. nih.gov

Initially, the synthesis of pyridinylboronic acids posed challenges, often resulting in low yields. nih.gov Early methods involved the reaction of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters at low temperatures. nih.govorgsyn.org Over time, more efficient and scalable methods have been developed, making a wide range of pyridinylboronic acids, such as 3-pyridylboronic acid, more accessible for research and industrial applications. orgsyn.org

Significance of 2-Ethoxypyridine-3-boronic Acid as a Versatile Synthetic Intermediate

This compound is highly valued as a versatile building block in organic synthesis. chemicalbook.com Its utility primarily stems from its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemicalbook.com This allows for the introduction of the 2-ethoxypyridin-3-yl moiety into various molecular scaffolds. The resulting 2-ethoxy-3-arylpyridines are important structural motifs found in many biologically active compounds. chemicalbook.com

The presence of the ethoxy group and the nitrogen atom in the pyridine (B92270) ring influences the electronic properties and reactivity of the boronic acid, making it a unique and valuable reagent for chemists.

Current Research Landscape and Emerging Applications of Boronic Acid Derivatives

The field of boronic acid chemistry continues to expand rapidly, with new applications constantly emerging. Boronic acids and their derivatives are no longer just synthetic intermediates but are also being explored for their own intrinsic properties. rsc.orgnih.gov

Current research focuses on several key areas:

Medicinal Chemistry : Boronic acids have shown promise as therapeutic agents. The drug Bortezomib, a boronic acid-containing proteasome inhibitor, is used in cancer therapy. nih.gov Researchers are actively designing and synthesizing new boronic acid derivatives with potential applications as anticancer, antibacterial, and antiviral agents. nih.gov

Sensors and Diagnostics : The ability of boronic acids to form reversible covalent bonds with diols, such as those found in sugars, has led to the development of sensors for glucose and other saccharides. wikipedia.org This has significant implications for diabetes management and other diagnostic applications.

Materials Science : Boronic acid derivatives are being incorporated into polymers to create "self-healing" materials and stimuli-responsive hydrogels. rsc.org These materials have potential applications in wound healing and drug delivery.

Catalysis : Borinic acids, which are closely related to boronic acids, are used as catalysts in various organic reactions. mdpi.com

The versatility and unique reactivity of boronic acids, including this compound, ensure their continued importance in advancing various scientific disciplines.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-ethoxypyridin-3-yl)boronic acid | nih.gov |

| Molecular Formula | C₇H₁₀BNO₃ | nih.govscbt.com |

| Molecular Weight | 166.97 g/mol | nih.govscbt.com |

| CAS Number | 854373-97-0 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 103.0-103.8 °C | chemicalbook.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUMKSCYKPOZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461872 | |

| Record name | 2-Ethoxypyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854373-97-0 | |

| Record name | 2-Ethoxypyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethoxypyridine 3 Boronic Acid

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) stands out as a powerful method for the functionalization of aromatic and heteroaromatic compounds. This strategy relies on the use of a directing group to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with an electrophile, such as a borate (B1201080) ester, to yield the desired boronic acid.

Mechanistic Insights into Regioselective Lithiation of 2-Ethoxypyridine (B84967)

The regioselective lithiation of 2-ethoxypyridine at the C3 position is a critical step in the DoM synthesis of 2-ethoxypyridine-3-boronic acid. The ethoxy group at the C2 position acts as a directed metalation group (DMG), coordinating to the lithium atom of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium). This coordination pre-positions the base for the abstraction of the proton at the adjacent C3 position, leading to the formation of a thermodynamically stable 3-lithiated intermediate. This process is favored over metalation at other positions due to the electronic and steric influence of the ethoxy group. The use of a chelating agent like tetramethylethylenediamine (TMEDA) can further enhance the regioselectivity by forming a more stable complex with the organolithium reagent.

The kinetic acidity of protons on the pyridine (B92270) ring generally follows the order C4 > C-3 > C-2. researchgate.net However, the presence of a directing group like the ethoxy group at the C2 position significantly alters this preference, favoring lithiation at the ortho C3 position.

Optimization of DoM Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the DoM reaction for preparing this compound are highly dependent on several factors. Key parameters that require optimization include the choice of the organolithium reagent, the solvent, the reaction temperature, and the nature of the borate ester used for quenching the lithiated intermediate.

| Parameter | Condition | Effect on Yield and Selectivity |

| Organolithium Reagent | n-Butyllithium, sec-Butyllithium, tert-Butyllithium (B1211817) | The reactivity and steric hindrance of the alkyllithium reagent can influence the efficiency of the lithiation step. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | The coordinating ability of the solvent can affect the aggregation state and reactivity of the organolithium reagent. |

| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions and ensure the stability of the lithiated intermediate. |

| Borate Ester | Triisopropyl borate, Trimethyl borate | The electrophilicity and steric bulk of the borate ester can impact the efficiency of the borylation step. |

| Additive | Tetramethylethylenediamine (TMEDA) | TMEDA can break down organolithium aggregates and form a more reactive monomeric species, enhancing the rate and regioselectivity of metalation. harvard.edu |

This table presents a general overview of parameters and their effects. Optimal conditions must be determined empirically for each specific reaction.

For instance, the use of lithium diisopropylamide (LDA) at low temperatures has been shown to be effective for the regioselective lithiation of halopyridines. researchgate.net Subsequent quenching with an appropriate borate ester at these low temperatures is critical to prevent premature decomposition of the intermediate. researchgate.net

Halogen-Metal Exchange Approaches

An alternative strategy for the synthesis of this compound involves a halogen-metal exchange reaction. This method typically starts with a halogenated precursor, such as 3-bromo-2-ethoxypyridine (B180952) or 3-iodo-2-ethoxypyridine.

Regioselectivity and Efficiency of Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid reaction that proceeds via a kinetically controlled pathway. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.org In the context of a dihalopyridine, the more reactive halogen will preferentially undergo exchange. For instance, in 2-bromo-4-iodoquinoline, the lithium-halogen exchange occurs regioselectively at the C4 position bearing the iodo group. researchgate.net

The presence of an ethoxy group at the C2 position can accelerate the rate of lithium-halogen exchange. wikipedia.org The reaction is typically carried out at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as isomerization of the lithiated intermediate. thieme-connect.de The efficiency of the exchange is influenced by the choice of the organolithium reagent, with n-butyllithium and tert-butyllithium being commonly used.

The proposed mechanism for lithium-halogen exchange often involves the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu This intermediate then proceeds to the final products.

Challenges in Isolation and Purification of Boronic Acid Products

A significant challenge in the synthesis of pyridineboronic acids, including this compound, is their isolation and purification. These compounds are often prone to instability, particularly towards deboronation, especially under acidic or basic conditions. nih.gov The purification of crude pyridine bases can be a complex multi-step process. osti.gov

The purification process for boronic acids can be complicated by the presence of boronic acid anhydrides (boroxines) and other boron-containing byproducts. Chromatographic purification on silica (B1680970) gel can sometimes be challenging due to the polar nature of boronic acids and their potential for strong interaction with the stationary phase. Recrystallization is a preferred method for purification when feasible. The development of one-pot protocols that bypass the isolation of the boronic acid intermediate is a valuable strategy to circumvent these purification challenges. nih.gov

Transition Metal-Catalyzed Borylation Routes

Transition metal catalysis offers powerful and efficient pathways for the formation of carbon-boron bonds, providing access to a wide range of organoboron compounds. rsc.orgmdpi.com

Palladium-Catalyzed C-H Borylation for Pyridine Systems

Palladium-catalyzed C-H activation has emerged as a significant tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. rsc.orgresearchgate.net In the context of pyridine systems, this methodology can be applied to introduce a boronic acid group at a specific position. The ortho-position of 2-substituted pyridines is a prime target for C-H activation due to favorable electronic and steric properties. rsc.org For instance, palladium-catalyzed ortho-selective C-H borylation of 2-phenylpyridine (B120327) derivatives has been achieved at room temperature. nih.govdntb.gov.ua This approach often utilizes a directing group to guide the palladium catalyst to the desired C-H bond, facilitating a regioselective transformation. nih.gov

Iridium and Rhodium Catalysis in C-H and C-F Borylation

Iridium and rhodium complexes have proven to be highly effective catalysts for the C-H borylation of arenes and heteroarenes. orgsyn.org The use of iridium catalysts, often in conjunction with a bipyridine ligand, allows for the borylation of pyridines, although the strong coordinating ability of the pyridine nitrogen can sometimes hinder the reaction. orgsyn.orgthieme-connect.de However, for some substituted pyridines, such as 2,6-disubstituted pyridines, smooth borylation at the 4-position can be achieved. orgsyn.org Rhodium catalysts have also been employed in C-H and C-F bond activation for borylation. nih.govnih.govarkat-usa.org These methods provide alternative routes to pyridinylboronic acids and esters. arkat-usa.org

Miyaura Borylation of Halopyridines

The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl or vinyl halides. alfa-chemistry.comorganic-chemistry.org This reaction is characterized by its mild conditions and good tolerance of various functional groups, making it a valuable method for preparing compounds that are not easily accessible through more reactive organolithium or Grignard reagents. alfa-chemistry.com The process involves the coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org The choice of base is critical to the success of the reaction, with weaker bases like potassium acetate (B1210297) often being preferred to prevent side reactions. alfa-chemistry.com This method has been successfully applied to the synthesis of a variety of aryl and heteroaryl boronic esters. researchgate.netnih.gov

Table 1: Comparison of Transition Metal-Catalyzed Borylation Methods

| Method | Catalyst | Substrate | Borylating Agent | Key Features |

| Palladium-Catalyzed C-H Borylation | Palladium complexes | Pyridine derivatives | Diboron reagents | Direct functionalization of C-H bonds, often requires a directing group. |

| Iridium/Rhodium-Catalyzed Borylation | Iridium or Rhodium complexes | Pyridines, Halopyridines | Diboron reagents | Effective for C-H and C-F borylation, regioselectivity can be an issue. |

| Miyaura Borylation | Palladium complexes | Halopyridines | Bis(pinacolato)diboron | Mild reaction conditions, good functional group tolerance. |

Alternative Organometallic Precursor Methods

Besides transition metal-catalyzed routes, the use of pre-formed organometallic reagents provides a classic and reliable approach to the synthesis of boronic acids.

Application of Organolithium Reagents

Organolithium reagents, formed through the reaction of an organic halide with lithium metal, are potent nucleophiles that can be used to synthesize boronic acids. masterorganicchemistry.com The general strategy involves the formation of an aryllithium species from a halopyridine, which is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. mdpi.comnih.gov This halogen-metal exchange is a fundamental and often cost-effective method for preparing pyridinylboronic acids. arkat-usa.org The reaction is typically carried out at low temperatures to control the high reactivity of the organolithium intermediate. google.com

Utility of Grignard Reagents

Grignard reagents, formed from the reaction of an organic halide with magnesium metal, offer another well-established route to boronic acids. masterorganicchemistry.comgoogle.comescholarship.org The synthesis involves reacting a halopyridine with magnesium to form the corresponding Grignard reagent, which is then treated with a trialkyl borate. guidechem.comgoogle.com Similar to the organolithium method, this is followed by hydrolysis to afford the boronic acid. escholarship.org Grignard reagents are generally less reactive and more functional group tolerant than their organolithium counterparts, which can be advantageous in certain synthetic schemes. mdpi.com

Table 2: Comparison of Organometallic Precursor Methods

| Reagent | Formation | Reactivity | Key Features |

| Organolithium Reagents | Reaction of organic halide with lithium metal. | Highly reactive nucleophiles. | Powerful method, requires low temperatures and careful control. |

| Grignard Reagents | Reaction of organic halide with magnesium metal. | Less reactive than organolithiums. | More functional group tolerant, widely used and reliable. |

Stereoselective Synthesis of Boronic Acid Analogues

The demand for enantiomerically pure boronic acid derivatives has spurred the development of highly specialized synthetic techniques. These methods aim to control the spatial orientation of atoms during the formation of new chemical bonds, leading to chiral molecules that are valuable for creating targeted drugs and functional materials.

Asymmetric homologation is a sophisticated strategy for extending a carbon chain on an olefinic boronic acid while precisely controlling the stereochemistry at the newly formed center. This process typically involves adding a single carbon atom to the molecule. A key approach is the Matteson homologation reaction, which uses a chiral auxiliary to direct the stereochemical outcome. researchgate.netacs.org The reaction involves the nucleophilic displacement of a leaving group from the α-carbon of an alkylboronic ester, proceeding through an (α-haloalkyl)boronate complex that rearranges stereospecifically. researchgate.netacs.org

The choice of the chiral directing group is paramount, with C2-symmetrical chiral diols often yielding (α-chloroalkyl)boronic esters in high stereopurity (≥99%). acs.org While direct homologation of this compound is not widely documented, the principles are demonstrated in the homologation of other boronic esters. For instance, the reaction of a boronic ester with (dihalomethyl)lithium, generated from reagents like butyllithium (B86547) and dichloromethane (B109758) at low temperatures, leads to an adduct that rearranges in the presence of a Lewis acid like zinc chloride to form the homologated product with high stereocontrol. acs.org

Recent advancements have focused on the homologation of organoboron compounds with carbenoid reagents like diazomethane (B1218177) derivatives. nih.gov For example, a method for the asymmetric homologation of alkenylboronic acids using CF₃-diazomethane has been developed with BINOL derivatives as organocatalysts, yielding chiral trifluoromethyl-containing boronic acid derivatives in high yields and excellent enantioselectivity. nih.govresearchgate.net The reaction's success often hinges on the formation of a chiral BINOL ester of the boronic acid substrate, which serves as a key intermediate. nih.govresearchgate.net

Table 1: Asymmetric Homologation of Boronic Esters

| Boronic Ester Substrate | Reagent | Chiral Director/Catalyst | Product Type | Stereoselectivity |

| General Boronic Ester (5) | (Dichloromethyl)lithium, ZnCl₂ | C₂-Symmetrical Chiral Diol | (α-Chloroalkyl)boronic ester (8) | ≥99% de acs.org |

| Alkenylboronic Acid | CF₃-Diazomethane | BINOL Derivative | α-CF₃-Boronic Acid Derivative | High ee nih.govresearchgate.net |

| Pinanediol Boronic Ester | (Dihalomethyl)lithium | Pinanediol | Homologated Pinanediol Ester | High diastereoselection acs.org |

Beyond homologation, a diverse array of enantioselective methods has been developed to synthesize chiral boronic acid derivatives. These strategies often rely on metal-catalyzed reactions where a chiral ligand transfers its spatial information to the product.

A prominent method is the rhodium-catalyzed asymmetric addition of arylboronic acids to ketones, which provides access to valuable chiral α-heteroaryl tertiary alcohols. rsc.org For pyridine-containing substrates, which are structurally related to this compound, this can be challenging due to catalyst deactivation by the nitrogen atom. rsc.org However, the use of specialized phosphine (B1218219) ligands like WingPhos has enabled these transformations, yielding products with excellent enantioselectivity. rsc.org

Another powerful strategy involves the rhodium-catalyzed asymmetric hydroboration of olefins. For example, the hydroboration of α-arylenamides using a rhodium catalyst and a chiral phosphorus ligand (BI-DIME) produces α-amino tertiary boronic esters with outstanding yields and enantioselectivities up to 99% ee. acs.org These chiral α-amino boronic esters are versatile intermediates that can be converted into other valuable compounds like chiral amines and α-amino ketones. acs.org

Furthermore, copper-catalyzed reactions have emerged as a valuable tool for synthesizing chiral α-aminoboronic acid derivatives. nih.gov One such method achieves the enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters, using a chiral copper catalyst generated in situ from commercially available components. nih.gov This process demonstrates good functional-group compatibility and provides a modular route to this important class of compounds. nih.gov

For pyridine derivatives specifically, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed. nih.govacs.org This process couples aryl or heteroaryl boronic acids with a partially reduced pyridine (a dihydropyridine) to create 3-substituted tetrahydropyridines in high yield and enantioselectivity. nih.govacs.org A subsequent reduction step can then furnish enantioenriched 3-substituted piperidines, which are common motifs in pharmaceuticals. nih.govacs.org

Table 2: Enantioselective Synthesis of Chiral Boronic Acid Derivatives

| Reaction Type | Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| Rh-catalyzed Arylation | N-Heteroaryl Ketone | Rh / WingPhos | Chiral α-Heteroaryl Tertiary Alcohol | Excellent rsc.org |

| Rh-catalyzed Hydroboration | α-Arylenamide | [Rh(nbd)₂]BF₄ / BI-DIME | α-Amino Tertiary Boronic Ester | Up to 99% acs.org |

| Cu-catalyzed N-Alkylation | Racemic α-Chloroboronate Ester | CuCl / Chiral Diamine | Enantioenriched α-Aminoboronic Acid Derivative | Up to 94% nih.gov |

| Rh-catalyzed Reductive Heck | Phenyl Pyridine-1(2H)-carboxylate | [Rh(cod)(OH)]₂ / (S)-Segphos | 3-Substituted Tetrahydropyridine | Up to 96% nih.govacs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Solid-State Structural Elucidation

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. wikipedia.org For "2-Ethoxypyridine-3-boronic acid," single-crystal X-ray diffraction analysis provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. The crystal structure data for "this compound" is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 256029. nih.gov

Beyond the individual molecule, this technique reveals the supramolecular architecture, which is dictated by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netrsc.org In the crystalline state, boronic acids are well-known to form hydrogen-bonded dimers or polymeric chains through their B(OH)₂ groups. researchgate.net The pyridine (B92270) nitrogen atom and the ethoxy group in "this compound" can also participate in hydrogen bonding, leading to complex and extended networks in the solid state. researchgate.netrsc.org The study of these supramolecular assemblies is critical for understanding the material's physical properties and for the rational design of new crystalline materials. researchgate.netresearchgate.netrsc.org

| Parameter | Details |

|---|---|

| CCDC Deposition Number | 256029 nih.gov |

| Associated Publication DOI | 10.1016/j.tet.2005.02.070 nih.gov |

| Expected Intermolecular Interactions | O-H···O hydrogen bonds (boronic acid dimers), O-H···N hydrogen bonds (boronic acid to pyridine), π-π stacking (pyridine rings) researchgate.netrsc.orgresearchgate.net |

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Assignment and Purity Profiling

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "this compound" in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the compound's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is used for the initial structural verification. The spectrum of "this compound" is expected to show distinct signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethoxy group, and a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the pyridine protons are characteristic of a 2,3-disubstituted pyridine ring. nih.gov Supplier data confirms that the proton NMR spectrum conforms to the expected structure. thermofisher.comthermofisher.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For "this compound," signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group are expected. The carbon atom attached to the boron (C3) may show a broader signal or may not be detected due to quadrupolar relaxation of the boron nucleus. rsc.org The chemical shifts provide information about the electronic environment of each carbon atom.

¹¹B NMR: ¹¹B NMR spectroscopy is particularly informative for boron-containing compounds. researchgate.net The chemical shift of the boron atom is highly sensitive to its coordination number and geometry. For "this compound," the trigonal sp²-hybridized boron atom is expected to show a resonance in the range of 27-33 ppm. rsc.orgsdsu.edu In the presence of diols or at high pH, the formation of a tetracoordinate sp³-hybridized boronate ester or boronate anion, respectively, would result in a significant upfield shift in the ¹¹B NMR spectrum to around 3-9 ppm. mdpi.comresearchgate.netnsf.gov This technique is therefore crucial for studying the compound's interactions and reactivity.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | ~8.0-8.5 (aromatic), ~7.0-7.5 (aromatic), ~4.5 (q, -OCH₂-), ~1.4 (t, -CH₃), broad signal (B(OH)₂) | Confirms proton environment and connectivity. nih.gov |

| ¹³C | ~160-165 (C2), C-B bond may be broad, ~110-150 (other aromatic C), ~60-70 (-OCH₂-), ~10-20 (-CH₃) | Indicates the number and type of carbon atoms. wisc.edu |

| ¹¹B | ~27-33 (trigonal B(OH)₂) | Sensitive to the coordination state of the boron atom. rsc.orgsdsu.eduresearchgate.net |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. aip.orgaip.org For "this compound," these techniques can identify characteristic vibrations of the pyridine ring, the C-O ether linkage, and the boronic acid moiety.

Key expected vibrational modes include:

O-H Stretching: A broad band in the FT-IR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the hydrogen-bonded hydroxyl groups of the boronic acid.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found just below 3000 cm⁻¹. aip.org

Pyridine Ring Vibrations: A series of sharp bands between 1400 and 1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations of the pyridine ring. nih.govsemanticscholar.orgcdnsciencepub.com

B-O Stretching: A strong, characteristic band for the B-O stretching vibration is typically observed in the range of 1310-1380 cm⁻¹. aip.org

C-O Stretching: The C-O stretching of the ethoxy group is expected to appear in the 1200-1300 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman aip.org |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FT-IR, FT-Raman semanticscholar.orgscispace.com |

| B-O Stretch | 1310 - 1380 | FT-IR aip.org |

| C-O Stretch (Ether) | 1200 - 1300 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of "this compound" is dominated by the electronic transitions of the pyridine chromophore. Typically, pyridine and its derivatives exhibit two main absorption bands in the UV region. aip.orgresearchgate.net

π → π* Transition: An intense absorption band, usually found at shorter wavelengths (around 250-270 nm), arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. rsc.org

n → π* Transition: A weaker absorption band at longer wavelengths (around 270-300 nm) resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. aip.org

The positions and intensities of these bands can be influenced by substituents on the pyridine ring and by the solvent. aip.orgrsc.org The electron-donating ethoxy group and the electron-withdrawing boronic acid group can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted pyridine.

| Transition | Expected Wavelength (λₘₐₓ) Range | Characteristics |

|---|---|---|

| π → π | ~250 - 270 nm | High intensity, characteristic of the aromatic pyridine ring. rsc.org |

| n → π | ~270 - 300 nm | Lower intensity, involves the nitrogen lone pair. aip.org |

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS) for Mixture Analysis

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful for the analysis of complex mixtures and for trace-level quantification. acs.orgwaters.com Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

For "this compound" (Molecular Formula: C₇H₁₀BNO₃, Molecular Weight: 166.97 g/mol ), electrospray ionization (ESI) is a common technique used for the analysis of boronic acids. nih.gov The molecule can be detected as the protonated molecule [M+H]⁺ or other adducts in positive ion mode, or as the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the compound, enabling its highly selective and sensitive detection in complex matrices. LC-MS/MS is particularly valuable for stability studies, metabolite identification, and quantifying residual amounts of the boronic acid in reaction mixtures or final products. acs.orgwaters.com

| Parameter | Value/Information |

|---|---|

| Molecular Formula | C₇H₁₀BNO₃ nih.gov |

| Monoisotopic Mass | 167.07537 Da nih.gov |

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ uni.lu |

| Predicted CCS for [M+H]⁺ (Ų) | 132.4 uni.lu |

| Application | Purity assessment, trace analysis, identification in mixtures. acs.orgwaters.com |

Advanced Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purification and purity assessment of this compound in research and quality control settings. Its application ensures that the compound meets the stringent purity requirements, often ≥97.5%, necessary for its use in sensitive synthetic applications. thermofisher.comthermofisher.com The inherent challenges associated with the analysis of boronic acids, such as their polarity and potential for dehydration to form boroxines, necessitate the development of robust and specific HPLC methods.

Methodology and Research Findings

Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of this compound. This technique utilizes a non-polar stationary phase, typically octadecylsilane (C18), and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

While specific, detailed HPLC methods for this compound are not extensively published in peer-reviewed literature, established methodologies for the analysis of structurally related aromatic and pyridine-based boronic acids provide a framework for its characterization. Research in this area focuses on optimizing column chemistry, mobile phase composition, and detector settings to achieve efficient separation from potential impurities, such as starting materials from its synthesis or degradation products.

A representative analytical HPLC method for determining the purity of this compound would typically involve a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component, such as water with an acidic modifier like formic acid or acetic acid to control the ionization of the boronic acid group and improve peak shape, and an organic component like acetonitrile or methanol.

Illustrative Analytical HPLC Parameters:

| Parameter | Condition |

| Stationary Phase (Column) | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |

This method would be expected to elute this compound as a sharp peak, well-resolved from more polar or less polar impurities.

For the purification of this compound on a larger scale, preparative HPLC is employed. While the fundamental principles are the same as analytical HPLC, preparative methods utilize larger columns and higher flow rates to isolate multi-milligram to gram quantities of the pure compound. Patent literature indicates the use of preparative HPLC for the purification of reaction products derived from this compound, underscoring its importance in obtaining highly pure materials for further research. googleapis.comgoogle.comgoogle.com

Typical Preparative HPLC Parameters:

| Parameter | Condition |

| Stationary Phase (Column) | C18, 20 x 250 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Loading | Dependent on separation efficiency |

The selection of isocratic (constant mobile phase composition) or gradient elution in preparative HPLC depends on the separation difficulty of the target compound from its impurities.

The purity assessment by HPLC is a critical quality attribute for commercial suppliers of this compound, with certificates of analysis commonly reporting a purity of 98% as determined by this method. aksci.comaksci.com

Future Research Directions and Emerging Paradigms for 2 Ethoxypyridine 3 Boronic Acid

Development of Sustainable and Atom-Economical Synthetic Protocols

The future of chemical synthesis for compounds like 2-ethoxypyridine-3-boronic acid lies in the development of processes that are both environmentally benign and maximally efficient. A primary focus is the shift from traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, to more sustainable and atom-economical alternatives.

Key research thrusts include:

Direct C-H Borylation: Transition metal-catalyzed C-H borylation represents a paradigm shift in organoboron synthesis. nih.govnih.gov Catalysts based on iridium and rhodium are being explored to directly convert C-H bonds on the pyridine (B92270) ring into C-B bonds, eliminating the need for pre-functionalized starting materials like halopyridines. nih.govnih.gov This approach maximizes atom economy by utilizing all atoms from the reagents in the final product, with H₂ being the only byproduct. nih.gov The sterically governed regioselectivity of these reactions offers a powerful tool for accessing specific isomers that may be difficult to obtain through classical methods. nih.govnih.gov

Catalytic Cross-Coupling Advances: While the Miyaura borylation (a palladium-catalyzed cross-coupling of a halide with a diboron (B99234) reagent) is established, future work aims to use more sustainable and cheaper boron sources. nih.gov Research into novel ligands and catalyst systems will focus on improving reaction efficiency, lowering catalyst loading, and expanding the substrate scope to include less reactive starting materials under milder conditions. nih.gov

Hydroboration Polymerization: For materials science applications, atom-economical hydroboration polymerization presents a novel route to boron-containing polymers. This method involves the reaction of a borane complex with multi-alkynes, offering a facile, high-yield pathway to materials with strong Lewis acidity and high surface areas. nih.gov

These strategies align with the core principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. beilstein-journals.orgorganic-chemistry.org

Innovations in C-H Functionalization and Remote Functionalization

Directly modifying carbon-hydrogen bonds is a central goal in modern organic synthesis, offering the most direct route to complex molecules. For this compound, this involves not only its synthesis via C-H activation but also using its structure to direct functionalization at other sites on the pyridine ring.

Emerging paradigms in this area include:

Regiodivergent C-H Borylation: A significant challenge in pyridine chemistry is controlling the position of functionalization. Future research will focus on developing catalytic systems that can selectively target different C-H bonds. While iridium-catalyzed borylation often favors the position least sterically hindered, new ligands and bifunctional catalysts (e.g., combining an iridium center with a Lewis acid) are being designed to achieve meta-selective borylation relative to a directing group. eurekaselect.com This allows for precise installation of the boronic acid group at positions C-3, C-4, or C-5, depending on the catalyst and substrate design. nih.gov

Remote Functionalization: The functionalization of C-H bonds at positions distant from the directing nitrogen atom (the C4 or para position) is a particularly difficult challenge to overcome due to the strong electronic influence of the ring nitrogen. chemrxiv.orgchemrxiv.orgnih.gov Novel strategies are emerging that bypass traditional directing group approaches. For instance, the use of organosodium bases instead of organolithiums has been shown to enable deprotonation and subsequent functionalization at the C4 position, overriding the typical C2-metalation pattern. chemrxiv.orgchemrxiv.orgnih.gov This opens up new pathways to previously inaccessible pyridine derivatives.

The table below summarizes different strategies for the regioselective C-H functionalization of pyridines, which represents a key future direction for the synthesis of specifically substituted building blocks like this compound.

| Functionalization Position | Strategy | Catalyst/Reagent Example | Key Feature |

| Ortho (C2/C6) | Proximity-driven C-H activation | Palladium, Rhodium, Ruthenium catalysts | Nitrogen atom acts as an inherent directing group. nih.gov |

| Meta (C3/C5) | Sterically-controlled borylation | [Ir(cod)(OMe)]₂/dtbpy | Borylation occurs at the least sterically hindered C-H bond. nih.gov |

| Meta (C3/C5) | Lewis-acid co-catalysis | Iridium–Lewis acid bifunctional catalyst | Directs borylation to the meta-position relative to another directing group. eurekaselect.com |

| Para (C4) | Undirected metalation-capture | n-Butylsodium (n-BuNa) | Overcomes the intrinsic directing effect of the nitrogen atom to achieve remote functionalization. chemrxiv.orgchemrxiv.org |

Expansion of Fluorination Strategies and Radiochemistry Applications

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties. Boronic acids are exceptional precursors for late-stage fluorination, particularly for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.

Future research in this domain will concentrate on:

Copper-Mediated Radiofluorination: This has become a powerful method for creating aromatic C-¹⁸F bonds. nih.gov The reaction involves treating an aryl boronic acid or ester with K¹⁸F in the presence of a copper(II) complex, such as one ligated with pyridine. nih.govrsc.orgacs.org This technique is compatible with a wide range of functional groups and works on electron-rich, neutral, and deficient aromatic systems, including heteroaromatics. acs.orgnih.gov

Method Optimization and Automation: A key goal is to refine these radiofluorination protocols to make them more robust and suitable for automated synthesis platforms, which are required for the routine clinical production of PET radiotracers. nih.govrsc.org Research is focused on optimizing reaction conditions, including temperature, solvent, and precursor concentration, to maximize radiochemical conversion and yield. nih.gov

Expanding Tracer Libraries: The versatility of the copper-mediated fluorination of boronic acids will be leveraged to synthesize a broader array of novel PET tracers. rsc.orgnih.gov This will enable the non-invasive imaging and quantification of a wider range of biological targets, such as enzymes and receptors, aiding in disease diagnosis and the development of new therapeutics. nih.gov

Design of Novel Catalytic Systems for Challenging Transformations

While this compound is a valuable partner in Suzuki-Miyaura cross-coupling reactions, certain transformations remain challenging. The development of next-generation catalysts is crucial to overcome these limitations and expand the synthetic utility of this building block.

Future efforts will be directed towards:

Advanced Ligand Design: Creating new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can stabilize the active palladium catalyst, prevent decomposition, and promote efficient oxidative addition and reductive elimination steps, especially with sterically hindered or electronically challenging coupling partners.

Bifunctional Catalysis: Designing catalysts that incorporate a second functional site, such as a Lewis acid, to activate the pyridine substrate or the boronic acid. This cooperative catalysis can lower activation barriers and enable reactions that are not feasible with conventional single-site catalysts. eurekaselect.com

Non-Precious Metal Catalysis: Exploring the use of catalysts based on more abundant and less expensive metals like nickel, copper, or iron as sustainable alternatives to palladium for cross-coupling and C-H functionalization reactions involving pyridine boronic acids.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of boronic acids often involves organolithium intermediates, which can be hazardous to handle on a large scale in traditional batch reactors. Flow chemistry offers a transformative solution by performing reactions in continuous-flow microreactors.

The integration of these technologies is a major emerging paradigm:

Enhanced Safety and Scalability: Flow reactors handle small volumes of reactive intermediates at any given time, significantly improving safety. organic-chemistry.orgnih.gov This technology allows for rapid and precise control over reaction parameters like temperature and mixing, leading to higher yields and purity. organic-chemistry.org Importantly, scaling up production is achieved by simply running the reactor for a longer duration, avoiding the complex challenges of scaling up batch processes. organic-chemistry.orgnih.gov

Rapid Synthesis and Optimization: Flow chemistry enables extremely fast reactions, with some boronic acid syntheses being completed in seconds. organic-chemistry.orgnih.gov When combined with automated platforms, these systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes and the production of molecular libraries for drug discovery. rsc.org

Telescoped Synthesis: Automated flow systems can "telescope" multiple synthetic steps into a single, continuous process without the need for isolating intermediates. nih.gov This dramatically increases efficiency and reduces waste, representing a significant step towards the automated, on-demand synthesis of complex molecules derived from this compound.

Exploration of Boron-Containing Supramolecular Assemblies and Smart Materials

The unique electronic properties of the boronic acid group, combined with the coordinating ability of the pyridine nitrogen, make this compound an attractive component for constructing advanced materials and supramolecular structures.

Promising research directions include:

Dative Boron-Nitrogen Assemblies: The Lewis acidic boron center of a boronate ester can form a dative bond with a Lewis basic nitrogen donor, such as a pyridine. nih.govchimia.chchimia.ch This interaction is being exploited to drive the self-assembly of complex, ordered structures like molecular cages, 2D polymers, and gels. nih.govchimia.ch These materials have potential applications in molecular recognition, separations, and catalysis.

Responsive "Smart" Materials: Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature found in saccharides like glucose. mdpi.commdpi.comnih.gov This property is the foundation for "smart" polymeric materials that can respond to specific biological analytes. Future research will involve incorporating this compound into hydrogels and other polymers to create sophisticated sensors for continuous glucose monitoring or self-regulated drug delivery systems that release therapeutics in response to changing glucose levels. mdpi.commdpi.comdntb.gov.ua

Boron-Based Porous Organic Polymers (B-POPs): New synthetic methods are enabling the creation of porous polymers with high boron content and strong Lewis acidity. nih.gov These materials show excellent potential for the capture of basic chemicals and pollutants, leveraging strong Lewis acid-base interactions. nih.gov

Deepening Understanding of Boronic Acid Biological Mechanisms and Targets

The success of the boronic acid-containing drug Bortezomib has spurred immense interest in boron-based medicinal chemistry. rsc.orgacs.org A deeper understanding of how these compounds interact with biological systems at a molecular level is essential for designing the next generation of therapeutics.

Key areas for future investigation are:

Mechanism of Enzyme Inhibition: Boronic acids are potent inhibitors of serine proteases and metallo-β-lactamases, enzymes often implicated in cancer and bacterial resistance. nih.govmdpi.commdpi.com The boron atom acts as an electrophile that forms a reversible, covalent tetrahedral adduct with a key nucleophilic residue (e.g., serine or a hydroxide ion) in the enzyme's active site. nih.govmdpi.comnih.gov This adduct mimics the transition state of the natural substrate hydrolysis, leading to potent inhibition. nih.govasm.org Future research will use structural biology and computational modeling to elucidate these interactions in greater detail, enabling the design of more selective and potent inhibitors. mdpi.comnih.gov

Target Identification and Validation: While serine proteases are a major target class, the full range of biological targets for pyridine boronic acids is not yet known. Advanced chemoproteomics and screening platforms will be used to identify new protein targets. The unique ability of boronic acids to bind to diols will also be further explored for targeting glycoproteins and ribonucleic acids (RNA), which are involved in numerous disease processes. nih.govdntb.gov.ua

Improving Drug-like Properties: A central challenge in medicinal chemistry is optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Research will focus on how modifications to the pyridine ring and the ethoxy group of this compound can be used to tune properties like solubility, cell permeability, metabolic stability, and target selectivity, ultimately leading to safer and more effective drug candidates. nih.govnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Ethoxypyridine-3-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogen-metal exchange followed by boronation. For example, a pyridine precursor (e.g., 3-bromo-2-ethoxypyridine) undergoes lithiation at low temperatures (-78°C) in anhydrous THF, followed by quenching with trimethyl borate. Yield optimization requires strict control of moisture, temperature, and stoichiometry. Alternative routes include Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with pinacol boronate esters. The ethoxy group’s steric and electronic effects may necessitate longer reaction times or elevated temperatures (80–100°C) .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation. Handling requires anhydrous conditions, a chemical fume hood, and PPE (gloves, goggles). Pre-purge reaction flasks with inert gas to minimize boronic acid degradation during use. Stability tests via periodic ¹H NMR can monitor decomposition (e.g., boroxine formation) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Detects boronic acid peaks (~30 ppm) and boroxine byproducts (~18 ppm).

- ¹H/¹³C NMR : Confirms ethoxy group integration (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and pyridine ring protons.

- FT-IR : B-O stretches (~1350 cm⁻¹) and OH bands (~3200 cm⁻¹ for boronic acid).

- Mass Spectrometry (HRMS) : Validates molecular weight (166.97 g/mol, C₇H₁₀BNO₃) .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions, and what challenges arise in optimizing reaction parameters?

- Methodological Answer : The compound serves as a coupling partner for aryl halides in Pd-catalyzed reactions. Key parameters:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Base : K₂CO₃ or CsF in H₂O/THF mixtures to enhance boronate activation.

- Challenges : Protodeboronation (mitigated by low temperatures) or homecoupling (addressed via slow reagent addition). Monitor reaction progress via TLC or LC-MS .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Aqueous Stability : Hydrolyzes at pH > 8, forming borate salts. Use buffered solutions (pH 5–7) for aqueous reactions.

- Thermal Stability : Decomposes above 80°C (TGA data recommended). Store lyophilized samples at -20°C for long-term stability.

- Solid-State Stability : Characterize via XRD to detect crystalline vs. amorphous forms, which impact reactivity .

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under strictly anhydrous conditions.

- Analytical Validation : Compare ¹H NMR with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic effects of substituents on boron reactivity .

Q. What role does the ethoxy group play in modulating the electronic properties of this compound during catalytic applications?

- Methodological Answer : The ethoxy group donates electron density via resonance, stabilizing the boronate intermediate in Suzuki couplings. This enhances oxidative addition with electron-deficient aryl halides. Electrochemical studies (cyclic voltammetry) quantify the ethoxy group’s impact on reduction potentials .

Q. What are the methodological considerations for quantifying boronic acid content in this compound using titration or chromatographic methods?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.